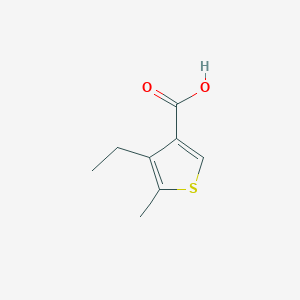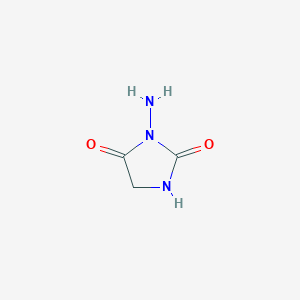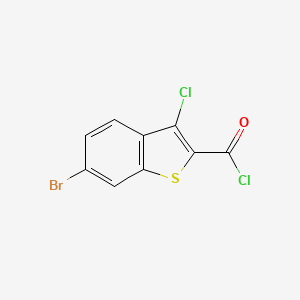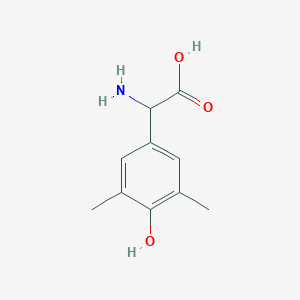
1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid , commonly referred to as Boc-pyrrole-2-carboxylic acid , is a chemical compound used in organic synthesis. It serves as a protecting group for amino groups during peptide synthesis and also protects hydroxy groups. The tert-butoxycarbonyl (Boc) group is stable under basic hydrolysis conditions, catalytic reduction conditions, and is inert against various nucleophiles. Deprotection typically occurs under acidic conditions, often using trifluoroacetic acid .
Synthesis Analysis
The synthesis of Boc-pyrrole-2-carboxylic acid involves the introduction of the Boc group onto the pyrrole ring. Specific synthetic routes may vary, but a common approach includes the reaction of pyrrole-2-carboxylic acid with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base (such as sodium hydroxide). This results in the formation of Boc-pyrrole-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of Boc-pyrrole-2-carboxylic acid consists of a pyrrole ring with a carboxylic acid group at the 2-position. The tert-butoxycarbonyl group is attached to the nitrogen atom of the pyrrole ring. The overall structure ensures protection of the amino group .
Chemical Reactions Analysis
Boc-pyrrole-2-carboxylic acid participates in various chemical reactions, including peptide bond formation during solid-phase peptide synthesis. It acts as a temporary protective group for amino acids, preventing unwanted side reactions while allowing selective deprotection when needed .
Physical And Chemical Properties Analysis
Scientific Research Applications
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is extensively used as a protective group for amino acids in peptide synthesis. It is particularly valued for its stability under basic conditions and its inertness to various nucleophiles . This makes it an ideal choice for the stepwise construction of peptides, where selective deprotection is required.
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is the amine group in organic compounds . The compound is a derivative of the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .
Mode of Action
The compound interacts with its targets through a process known as protection and deprotection . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound affects the amine protection pathway in organic synthesis . The Boc group serves as a protecting group for amines, preventing them from reacting with other substances during synthesis . Once the synthesis is complete, the Boc group can be removed, allowing the amines to participate in further reactions .
Result of Action
The primary result of the compound’s action is the protection of amines during organic synthesis . By adding the Boc group to amines, the compound helps to prevent unwanted reactions, ensuring that the amines can be used effectively in the synthesis of other compounds . The compound can also facilitate the removal of the Boc group when it is no longer needed .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. For example, the addition and removal of the Boc group typically require specific conditions, such as the presence of a base or an acid
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIGSRMSSCUMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393121 | |
| Record name | 1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
CAS RN |
51077-13-5 | |
| Record name | 1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)


